![molecular formula C10H10N2O B1587333 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-84-9](/img/structure/B1587333.png)
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) is a heterocyclic aromatic compound that is used as a building block in the synthesis of a wide range of pharmaceuticals and other compounds. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 138.17 g/mol. DMIPC is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other compounds.
Scientific Research Applications
Antimicrobial Activity
This compound has shown promise in the field of antimicrobial research. It has been associated with significant activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents .
Anti-Cancer Properties
Research indicates that derivatives of 2,7-Dimethylimidazo[1,2-a]pyridine possess anti-cancer properties. They are being studied for their ability to inhibit the growth of cancer cells and could be used in the synthesis of novel anticancer drugs .
Anti-Tubercular Activity
The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Its derivatives have shown selective potency against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB, which is crucial given the rising resistance to existing TB drugs .
Anti-Convulsant Effects
In the search for new treatments for epilepsy, 2,7-Dimethylimidazo[1,2-a]pyridine derivatives have been explored for their anti-convulsant effects. This application is particularly important for developing safer and more effective anti-epileptic medications .
Anti-Inflammatory and Analgesic Activities
The compound has been studied for its potential anti-inflammatory and analgesic effects. This could lead to the development of new pain relief medications that target inflammation pathways more effectively .
Cardiovascular Research
Substituted imidazo[1,2-a]pyridine-3-carboxamides, closely related to the compound , have been synthesized and tested for their cardiotonic properties. These compounds could contribute to the development of new drugs to treat heart failure and other cardiovascular conditions .
properties
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODAAWLSKNVZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374394 | |
Record name | 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
820245-84-9 | |
Record name | 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 820245-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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